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molecular formula C8H19N3 B8572111 1,4,6-Trimethyl-1,4-diazepan-6-amine CAS No. 172092-33-0

1,4,6-Trimethyl-1,4-diazepan-6-amine

Cat. No. B8572111
M. Wt: 157.26 g/mol
InChI Key: TXUZDIVBVWQQMH-UHFFFAOYSA-N
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Patent
US06537959B2

Procedure details

6-Nitro-1,4,6-trimethyldiazacycloheptane (13.1 g, 70 mmol) was was dissolved in absolute ethanol (20 ml) and 2 spatulas of Raney nickel added. The mixture was hydrogenated at approx. 1.1 atmospheres hydrogen pressure until no more hydrogen was taken up. It was filtered over a small pad of Celite and the filtrate evaporated and distilled to give the free amine as a colourless oil (7.95 g, 72%) b.p.>70° C./0.1 mm. IR (film) 3348 (s), 2945 (s), 2813 (s), 1670 (m), 1538 (m), 1462 (s), 1376 (m), 1284 (m), 1093 (s) cm−1. 1H NMR (CDCl3) δ 1.00 s(3H), 2.32 s(6H), 2.28 and 2.44 and 2.63, 3 m (10H including N—H). 13C NMR (CDCl3) δ 26.37, 48.91, 52.54, 60.35, 71.17. MS (FAB+) 158.1 [M+H]+.
Name
6-Nitro-1,4,6-trimethyldiazacycloheptane
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1([CH3:13])[CH2:10][N:9]([CH3:11])NCC(C)[CH2:5]1)([O-])=O.[H][H]>C(O)C.[Ni]>[NH2:1][C:4]1([CH3:13])[CH2:10][N:9]([CH3:11])[CH2:4][CH2:10][N:9]([CH3:11])[CH2:5]1

Inputs

Step One
Name
6-Nitro-1,4,6-trimethyldiazacycloheptane
Quantity
13.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1(CC(CNN(C1)C)C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was filtered over a small pad of Celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
NC1(CN(CCN(C1)C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 144.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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